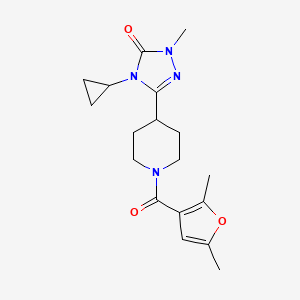

4-cyclopropyl-3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclopropyl-5-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-11-10-15(12(2)25-11)17(23)21-8-6-13(7-9-21)16-19-20(3)18(24)22(16)14-4-5-14/h10,13-14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFRAYRJDHEKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-cyclopropyl-3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on existing research.

Structural Characteristics

This compound contains several functional groups:

- Cyclopropyl ring : A three-membered carbon structure that can enhance biological activity.

- Piperidine moiety : Known for its presence in various bioactive compounds.

- Triazole ring : Associated with antifungal and antibacterial properties.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

| Biological Activity | Description |

|---|---|

| Antifungal | Similar to other triazole derivatives, it may inhibit fungal growth. |

| Neuroprotective | The piperidine structure suggests potential neuroprotective effects. |

| Antibacterial | Compounds with cyclopropyl groups often show antibacterial properties. |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies suggest that it may modulate enzyme activities and receptor interactions through:

- Hydrogen bonding

- Hydrophobic interactions

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : Utilizing appropriate precursors under controlled conditions.

- Introduction of the Piperidine Moiety : Achieved through acylation reactions.

- Cyclopropyl Group Addition : Involves cyclization reactions to incorporate the cyclopropyl structure.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

- Antifungal Activity : Research has shown that triazole derivatives can effectively inhibit fungal pathogens by targeting enzyme pathways critical for fungal cell wall synthesis.

- Neuroprotective Effects : Piperidine derivatives have been studied for their neuroprotective properties against neurodegenerative diseases by modulating neurotransmitter systems .

- Antibacterial Properties : Cyclopropyl-containing compounds have demonstrated significant antibacterial activity against various strains of bacteria, suggesting potential for therapeutic applications .

Q & A

Q. What are the key structural features and characterization techniques for this compound?

The compound contains a triazole core, cyclopropyl group, 2,5-dimethylfuran-3-carbonyl-substituted piperidine, and a methyl group. Key techniques for structural elucidation include:

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for graphical representation to resolve bond angles and torsion angles .

- NMR spectroscopy : Analyze splitting patterns in H-NMR to confirm cyclopropyl geometry and piperidine substitution .

- Mass spectrometry : Validate molecular weight (e.g., 376.457 g/mol as per analogs) and fragmentation patterns .

Q. What synthetic methodologies are commonly employed for this compound?

Synthesis typically involves:

- Step 1 : Preparation of the piperidin-4-yl intermediate via N-alkylation or acylation (e.g., using 2,5-dimethylfuran-3-carbonyl chloride) .

- Step 2 : Cyclization to form the 1,2,4-triazol-5(4H)-one core under basic conditions (e.g., KCO/DMF) .

- Step 3 : Final functionalization (e.g., cyclopropanation via [2π+2σ] cycloaddition) . Purity is assessed via HPLC (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the acylation of the piperidine intermediate?

Low yields in acylation steps (e.g., 2,5-dimethylfuran-3-carbonyl attachment) may arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Catalyst screening : Use DMAP or HOBt to enhance acyl transfer efficiency .

- Solvent optimization : Replace DCM with polar aprotic solvents (e.g., DMF) to improve solubility .

- Temperature control : Conduct reactions at 0–5°C to minimize side-product formation . Monitor progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography .

Q. How should contradictions between computational modeling and experimental crystallographic data be addressed?

Discrepancies in bond lengths or dihedral angles may arise from crystal packing effects or force field inaccuracies. Resolution steps:

- Validate computational models : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data using WinGX .

- Analyze torsional flexibility : Perform conformational searches (e.g., Monte Carlo) to identify low-energy conformers missed in static models .

- Cross-validate with spectroscopic data : Overlay calculated H-NMR shifts (e.g., using ACD/Labs) with experimental spectra .

Q. What strategies are effective for analyzing the compound’s biological activity against structurally similar analogs?

To compare bioactivity (e.g., antimicrobial IC values):

- Design SAR studies : Modify substituents (e.g., cyclopropyl vs. ethyl groups) and assess potency changes .

- Use high-throughput screening : Employ fluorescence-based assays (e.g., ATPase inhibition) with 96-well plates and robotic pipetting .

- Leverage docking studies : Map interactions with target proteins (e.g., CYP450 isoforms) using AutoDock Vina and PyMOL .

Data Contradiction Analysis

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled?

Apparent contradictions may stem from:

- Aggregation effects : Use dynamic light scattering (DLS) to detect nanoaggregates in aqueous solutions .

- pH-dependent solubility : Measure solubility across pH 3–10 using shake-flask methods and UV-Vis quantification .

- Co-solvent optimization : Test binary mixtures (e.g., DMSO:PEG 400) to enhance bioavailability .

Methodological Tables

Table 1 : Comparison of Crystallographic Tools

Table 2 : Key Reaction Conditions for Piperidine Acylation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF (dry) | +25% vs. DCM |

| Catalyst | DMAP (10 mol%) | +15% efficiency |

| Temperature | 0°C (slow addition) | Reduces hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.